molecular formula C25H28O6 B157535 4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- CAS No. 68401-05-8

4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-

Cat. No. B157535
CAS RN: 68401-05-8
M. Wt: 424.5 g/mol
InChI Key: GJFHZVPRFLHEBR-KETROQBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compounds under discussion are derivatives of 4H-1-benzopyran-4-one, which are of significant interest due to their potential pharmacological properties. The first paper describes a series of 4-arylthiourea-substituted R/S-3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyrans, which are structurally related to cromakalim, a known potassium channel opener (PCO) . These compounds were evaluated for their ability to modulate insulin release and relax aorta rings, indicating their potential as therapeutic agents for conditions such as diabetes and hypertension.

Synthesis Analysis

The synthesis of these benzopyran derivatives involves the introduction of arylthiourea moieties at the 4-position of the benzopyran nucleus. The study found that the presence of strong meta- or para-electron-withdrawing groups on the phenyl ring significantly enhanced the inhibitory activity on insulin secretion . This suggests that the synthesis strategy should focus on optimizing the substitution pattern on the arylthiourea moiety to achieve the desired biological activity.

Molecular Structure Analysis

The second paper provides insight into the molecular and crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran, which was synthesized through a three-component condensation process . X-ray diffraction analysis was used to establish the structure, which is crucial for understanding the compound's interactions at the molecular level and its potential binding to biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-component condensations, which are efficient methods for constructing complex molecules from simpler precursors. The reactions typically involve aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . The choice of starting materials and reaction conditions can significantly influence the properties of the final product, such as its selectivity for pancreatic versus vascular tissue .

Physical and Chemical Properties Analysis

While the papers provided do not detail the physical and chemical properties of the specific compound "4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-", they do provide a framework for understanding how the substitution pattern on the benzopyran nucleus can affect the compound's biological activity. The presence of electron-withdrawing groups and the specific configuration at the chiral center are likely to influence the compound's solubility, stability, and interaction with biological targets .

Scientific Research Applications

Quantification in Biopharmaceutical Studies

  • Prenylated flavanones, including derivatives of 4H-1-Benzopyran-4-one, have been used in biopharmaceutical studies. A validated HPLC method was developed for the quantification of these flavanones, proving significant in understanding their biological properties and pharmacokinetics (Bustos-Salgado et al., 2020).

Isolation from Natural Sources

  • Compounds structurally related to 4H-1-Benzopyran-4-one, such as tectochrysin, have been isolated from natural sources like Uvaria Rufa. These compounds' crystal structures were determined, contributing to understanding natural product chemistry (Chantrapromma et al., 1989).

Synthesis of Natural Benzophenones

  • Research on the synthesis of naturally occurring prenylated benzophenones, which include derivatives of 4H-1-Benzopyran-4-one, has contributed to the development of organic synthesis techniques and understanding of natural compound structures (Pathak & Khanna, 1982).

Antimicrobial Activity Studies

  • Derivatives of 4H-1-Benzopyran-4-one have been synthesized and screened for antimicrobial activities. This research is significant in exploring new potential antimicrobial agents (Mulwad & Hegde, 2009).

properties

IUPAC Name

(2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZVPRFLHEBR-KETROQBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106252
Record name (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-

CAS RN

68401-05-8
Record name (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68401-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kuwanon E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[5-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2-(5-((2E)-3,7-dimethyl-2,6-octadienyl)-2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.